1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Lipophilicity Drug-likeness Medicinal chemistry

1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1924363-18-7, molecular formula C₁₂H₁₅N₃O, molecular weight 217.27 g/mol) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold represented in more than 300,000 described structures and over 2,400 patents as of 2022. The compound features a bicyclic core with a tert-butyl substituent at N1, a methyl group at C6, and a reactive aldehyde functionality at C4, placing it within the class of 4-carbaldehyde-substituted pyrazolo[3,4-b]pyridines that serve as versatile intermediates for kinase inhibitor and phosphodiesterase inhibitor programs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12277956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NN(C2=N1)C(C)(C)C)C=O
InChIInChI=1S/C12H15N3O/c1-8-5-9(7-16)10-6-13-15(11(10)14-8)12(2,3)4/h5-7H,1-4H3
InChIKeyOBURBVLOABUKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde – Compound Class and Core Identity for Procurement


1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1924363-18-7, molecular formula C₁₂H₁₅N₃O, molecular weight 217.27 g/mol) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold represented in more than 300,000 described structures and over 2,400 patents as of 2022 [1]. The compound features a bicyclic core with a tert-butyl substituent at N1, a methyl group at C6, and a reactive aldehyde functionality at C4, placing it within the class of 4-carbaldehyde-substituted pyrazolo[3,4-b]pyridines that serve as versatile intermediates for kinase inhibitor and phosphodiesterase inhibitor programs [2]. Its computed physicochemical profile includes an XLogP3-AA of 1.6, topological polar surface area of 47.8 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, as catalogued in PubChem (CID 119053906) [3].

1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde – Why In-Class Analogs Cannot Be Interchanged


Within the 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde sub-class, substitution at N1 and C6 fundamentally alters lipophilicity, steric environment, and downstream reactivity. The N1-tert-butyl group imparts a sterically demanding, electron-donating environment that is absent in the more common N1-methyl analogs, which constitute approximately 32% of all described 1H-pyrazolo[3,4-b]pyridines [1]. This substitution pattern influences both the compound's computed logP (XLogP3-AA = 1.6 for the target vs. 0.7 for the 1,6-dimethyl analog) and the conformational constraints around the aldehyde group, affecting condensation kinetics in Friedländer-type cyclizations and reductive amination reactions [2]. Furthermore, the target compound is the regioisomer bearing the tert-butyl group at N1 and the methyl at C6, which is structurally distinct from the reversed regioisomer 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1982857-01-1); these two isomers exhibit a computed XLogP3-AA difference of 0.4 log units (1.6 vs. 2.0) and are non-interchangeable in synthetic routes where N1 versus C6 substitution governs subsequent functionalization or target engagement [3].

1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison vs. 1,6-Dimethyl and 6-tert-Butyl-1-Methyl Analogs

The target compound's computed lipophilicity (XLogP3-AA = 1.6) occupies a differentiated mid-range position relative to its closest structural analogs. The 1,6-dimethyl analog (CAS 1516833-31-0) has a substantially lower XLogP3-AA of 0.7, while the regioisomer 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1982857-01-1) has a higher XLogP3-AA of 2.0 [1][2][3]. This 0.9 log unit range across three structurally similar compounds demonstrates that the N1-tert-butyl/C6-methyl arrangement confers a unique lipophilicity profile distinct from both the less lipophilic dimethyl analog and the more lipophilic regioisomer.

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 217.27 g/mol (16 heavy atoms), the target compound occupies a distinct position between the lighter 1,6-dimethyl analog (175.19 g/mol, 13 heavy atoms) and the isomeric 6-tert-butyl-1-methyl analog (217.27 g/mol, 16 heavy atoms) [1][2]. While the latter is an exact mass isomer, the target provides a unique vector for the tert-butyl group at N1 rather than C6, which alters the three-dimensional shape and electrostatic surface without changing the molecular formula. This is pertinent in fragment-based screening where identical molecular formulae can yield different binding modes.

Fragment-based drug discovery Molecular weight Lead-likeness

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 2 rotatable bonds (the tert-butyl C–N bond and the aldehyde C–C bond), compared to only 1 rotatable bond for the 1,6-dimethyl analog (aldehyde C–C bond only) [1][2]. The additional rotatable bond arises from the tert-butyl group at N1, which introduces conformational flexibility distinct from the fixed methyl orientation in the dimethyl analog. However, the tert-butyl group itself is a conformationally constrained symmetric rotor, offering a defined steric footprint rather than the extended conformational space of an n-alkyl chain, as reflected in identical rotatable bond counts with the 1-ethyl-6-methyl analog (2 rotatable bonds for both) .

Conformational entropy Rotatable bonds Molecular rigidity

N1 Substituent Rarity: tert-Butyl as a Differentiating Motif in the Pyrazolo[3,4-b]pyridine Landscape

A comprehensive 2022 analysis of over 300,000 1H-pyrazolo[3,4-b]pyridines registered in SciFinder revealed that methyl substitution at N1 accounts for approximately 32% of all structures, followed by other alkyl groups collectively at approximately 23% [1]. While specific statistics for the tert-butyl sub-fraction are not reported separately, the steric bulk and synthetic accessibility constraints of tert-butyl groups make them substantially rarer than linear alkyl chains at this position. The target compound's combination of N1-tert-butyl with a C4-aldehyde and C6-methyl substitution pattern is thus a low-frequency motif within the chemical space, reducing the likelihood of direct generic substitution and increasing its value as a differentiated intermediate for proprietary library synthesis.

Chemical diversity Substitution pattern Intellectual property

Commercially Available Purity Benchmarks and Supply Chain Comparison with Key Analogs

The target compound is commercially available at specified purities of ≥97% (MolCore, catalog MC265H48) and 98% (Leyan, catalog 1559228) . The closest regioisomer, 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, is listed at 95% purity (AKSci) and ≥98% (MolCore) . The 1,6-dimethyl analog is offered at 97% purity from multiple vendors . While purity specifications are comparable across analogs, the target compound's availability at 98% from Leyan with listed stock quantities (1 g, 5 g) provides a defined procurement path; notably, the CymitQuimica listing for this compound (Ref. 3D-ZBD36318) is marked as 'Discontinued' as of 2019, indicating that supply consolidation has occurred and verifying active supplier status is essential before committing to a synthetic route .

Chemical procurement Purity specification Supply chain

1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde – Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization Requiring Defined N1 Steric Bulk

The N1-tert-butyl group provides a sterically demanding, conformationally constrained substituent that is chemically differentiated from the predominant N1-methyl motif (~32% of pyrazolo[3,4-b]pyridines) [1]. Medicinal chemistry teams optimizing kinase inhibitors can leverage this compound as a 4-carbaldehyde intermediate for reductive amination, aldol condensation, or hydrazone formation to elaborate the C4 position, introducing substituents that project into hydrophobic back pockets of kinase ATP-binding sites. The XLogP3-AA of 1.6 positions this scaffold within favorable lipophilicity space for CNS-penetrant or orally bioavailable leads, unlike the 1,6-dimethyl analog (XLogP3 = 0.7) which may be too polar for certain hydrophobic sub-pockets [2]. The 4-carbaldehyde group is documented as a key functional handle in pyrazolo[3,4-b]pyridine-based phosphodiesterase type 4 inhibitor patents [3].

Regioisomer-Controlled Library Synthesis for Intellectual Property Generation

Because the 1-tert-butyl-6-methyl and 6-tert-butyl-1-methyl regioisomers share identical molecular formulae (C₁₂H₁₅N₃O, MW 217.27) but differ in substitution vectors and computed logP (ΔXLogP3 = 0.4) [1][2], this compound enables the parallel synthesis of regioisomeric compound libraries. Such libraries are valuable for probing kinase selectivity profiles where the orientation of the tert-butyl group relative to the hinge-binding pyridine nitrogen can dictate ATP-competitive vs. allosteric binding modes. The compound's 2 rotatable bonds provide sufficient conformational flexibility for target engagement while maintaining the entropic advantage of a symmetric tert-butyl rotor over flexible n-alkyl chains [3].

Fragment-Based Drug Discovery Requiring Mid-Range Lipophilicity Aldehyde Building Blocks

With a molecular weight of 217.27 g/mol (compliant with the 'rule of three' for fragment libraries) and a moderate XLogP3 of 1.6, this compound is suitable as an aldehyde-functionalized fragment for covalent or dynamic combinatorial chemistry approaches [1]. The 4-carbaldehyde provides a reversible covalent warhead for Schiff base formation with lysine residues or N-terminal amines, while the N1-tert-butyl group offers a unique steric signature distinguishable from smaller N1-alkyl fragments (methyl, ethyl, isopropyl) in crystallographic screening. The topological polar surface area of 47.8 Ų, identical across all compared 4-carbaldehyde analogs (target, 1,6-dimethyl, and 6-tert-butyl-1-methyl) [2], indicates that the aldehyde and pyrazolopyridine core contribute equally to polarity, while differentiation arises solely from the lipophilic substituents—making this the fragment of choice when mid-range lipophilicity is required.

Synthetic Methodology Development Using Sterically Differentiated Pyrazolo[3,4-b]pyridine Substrates

The combination of a bulky N1-tert-butyl group with an unhindered C6-methyl group creates a sterically asymmetric pyridine ring that can be exploited in methodology studies. In Friedländer condensation reactions, which are a primary synthetic route to this chemotype [1], the N1-tert-butyl group influences the regioselectivity of cyclocondensation with unsymmetric ketones—a parameter that differs from the outcomes obtained with N1-methyl or N1-ethyl substrates [2]. This compound thus serves as a diagnostic substrate for evaluating the steric tolerance of new annulation methods, with the 98% purity specification from Leyan ensuring that byproduct profiles can be attributed to reaction selectivity rather than starting material impurities [3].

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